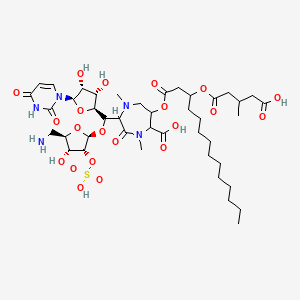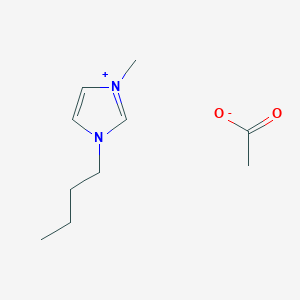
2-Sulfanyl-1,3-thiazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Sulfanyl-1,3-thiazole-4-carboxylic acid” is a compound that belongs to the class of organic compounds known as thiazolecarboxylic acids and derivatives . These are heterocyclic compounds containing a thiazole ring which bears a carboxylic acid group (or a derivative thereof) .
Synthesis Analysis
The synthesis of thiazole derivatives has been a subject of interest in many studies . For instance, a series of novel N‐ (substituted‐benzyl)‐4‐ (trifluoromethyl)thiazole‐2‐sulfonamide and 2‐ (N‐ [2‐chlorobenzyl]sulfamoyl)thiazole‐4‐carboxylic acid derivatives were synthesized from readily available 4‐ (trifluoromethyl)thiazol‐2‐amine and ethyl 2‐aminothiazole‐4‐carboxylate, respectively .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .
Chemical Reactions Analysis
Thiazole derivatives have been observed to undergo various chemical reactions . For instance, a novel thiazole derivative 2-[(4-chlorobenzyl) amino]-4-methyl-1,3-thiazole-5-carboxylic acid (BAC) was produced when substituted ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5- carboxylate and potassium carbonate were added to a mixture of methanol and water .
Applications De Recherche Scientifique
Drug Synthesis
“2-Sulfanyl-1,3-thiazole-4-carboxylic acid” is used in the synthesis of various drugs. For instance, it is found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) .
Antioxidant Research
Thiazole derivatives, which include “2-Sulfanyl-1,3-thiazole-4-carboxylic acid”, have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Anti-Inflammatory Research
Thiazole derivatives have also been found to have anti-inflammatory properties . This makes “2-Sulfanyl-1,3-thiazole-4-carboxylic acid” potentially useful in the development of new anti-inflammatory drugs.
Antimicrobial Research
“2-Sulfanyl-1,3-thiazole-4-carboxylic acid” has potential applications in antimicrobial research . Antimicrobial substances offer a defense against microorganisms, so this compound could be used in the development of new antimicrobial treatments.
Antiviral Research
Thiazole derivatives have been found to have antiviral properties . This suggests that “2-Sulfanyl-1,3-thiazole-4-carboxylic acid” could be used in the development of new antiviral drugs.
Cancer Research
“2-Sulfanyl-1,3-thiazole-4-carboxylic acid” has been used in the synthesis of a unit containing thiazole of a cyclic depsipeptide Lyngbyabellin A, which exhibited moderate cytotoxicity against KB and LoVo cells . This indicates potential applications in cancer research and the development of new cancer treatments.
Orientations Futures
Thiazole derivatives have shown potential in various biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects . Therefore, medicinal chemists have been focusing their efforts on thiazole-bearing compounds in order to develop novel therapeutic agents for a variety of pathological conditions . This suggests promising future directions for the study and application of “2-Sulfanyl-1,3-thiazole-4-carboxylic acid” and similar compounds.
Mécanisme D'action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives, in general, are known to interact with various biological targets, leading to a range of effects. For instance, some thiazole derivatives have been found to possess antimicrobial activity .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Propriétés
IUPAC Name |
2-sulfanylidene-3H-1,3-thiazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3NO2S2/c6-3(7)2-1-9-4(8)5-2/h1H,(H,5,8)(H,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZWWFFJHMATGGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=S)S1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3NO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Sulfanyl-1,3-thiazole-4-carboxylic acid | |
CAS RN |
89180-62-1 |
Source


|
| Record name | 2-sulfanyl-1,3-thiazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(8R,9S,10S,13S,14S)-10-(1-hydroxyprop-2-ynyl)-13-methyl-1,2,3,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B1257012.png)






![1-(3-Phenyl-3-bicyclo[3.1.0]hexanyl)piperidine](/img/structure/B1257028.png)





